molecular formula C19H28F2N2O B5317668 (2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine

Cat. No. B5317668
M. Wt: 338.4 g/mol
InChI Key: BQWKRQJVQJBRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine, also known as DFE, is a compound that has gained attention in the scientific community due to its potential applications in medical research. DFE is a small molecule that can be synthesized through a number of methods, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism of Action

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression, and their inhibition by this compound can lead to changes in gene expression patterns that can inhibit the growth of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are involved in a number of diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which could have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows it to be used in cell-based assays. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancer cells are not well studied.

Future Directions

There are several directions for future research on (2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine. One area of research could focus on understanding the mechanism of action of this compound in more detail, particularly its effects on non-cancer cells. Another area of research could focus on developing more potent and selective inhibitors of HDACs and LSD1, which could have potential applications in cancer treatment. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and have higher yields.

Synthesis Methods

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine can be synthesized through a number of methods, including the reaction of 1-(3,4-difluorophenyl)ethanone with diethylamine and 1-piperidinyl-2-propanone. Another method involves the reaction of 1-(3,4-difluorophenyl)ethanone with 1-piperidinyl-2-propanone and diethylamine in the presence of a catalyst. The yield of this compound can vary depending on the method used, with yields ranging from 40-80%.

Scientific Research Applications

(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine has potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and ovarian cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(diethylamino)-1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N2O/c1-3-22(4-2)14-19(24)23-11-5-6-16(13-23)8-7-15-9-10-17(20)18(21)12-15/h9-10,12,16H,3-8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKRQJVQJBRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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